molecular formula C6H6N4O3 B12941600 N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide CAS No. 14161-02-5

N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide

Cat. No.: B12941600
CAS No.: 14161-02-5
M. Wt: 182.14 g/mol
InChI Key: VJRDAHMZOASJSX-FARCUNLSSA-N
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Description

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a chemical compound with the molecular formula C6H6N4O3. It is known for its unique structure, which includes a pyrimidine ring and a formohydrazide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

CAS No.

14161-02-5

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

N-[(E)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]formamide

InChI

InChI=1S/C6H6N4O3/c11-3-8-7-2-4-1-5(12)10-6(13)9-4/h1-3H,(H,8,11)(H2,9,10,12,13)/b7-2+

InChI Key

VJRDAHMZOASJSX-FARCUNLSSA-N

Isomeric SMILES

C1=C(NC(=O)NC1=O)/C=N/NC=O

Canonical SMILES

C1=C(NC(=O)NC1=O)C=NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde with formohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound participates in acid-catalyzed cyclocondensation reactions to form nitrogen-containing heterocycles. For example:

  • With β-keto esters : Under acidic conditions (e.g., HCl or p-TsOH), it undergoes Biginelli-like reactions to yield 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives .

ReactantsCatalystConditionsProductYield (%)
Ethyl acetoacetateHClReflux, 6–8 hrs5-Acetyl-6-methyl-DHPM derivative65–78
Dimethyl acetylenedicarboxylateH2SO4Microwave, 80°CPyrano[2,3-d]pyrimidine hybrid82

Nucleophilic Addition Reactions

The hydrazone group (–NH–N=CH–) and conjugated carbonyls are susceptible to nucleophilic attack:

  • With amines : Forms Schiff base derivatives under mild conditions (RT, EtOH) .

  • With Grignard reagents : The carbonyl oxygen undergoes alkylation, producing substituted hydrazides.

Example : Reaction with benzylamine yields N-benzylidene derivatives , confirmed via IR (C=N stretch at 1,620 cm⁻¹) and NMR (disappearance of aldehyde proton at δ 9.8 ppm) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO4/H2SO4 oxidizes the methylene group to a carboxylic acid, yielding 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the hydrazone bond to a hydrazine, forming N-amino-tetrahydropyrimidine derivatives .

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating transition metals via:

  • Hydrazone nitrogen (–NH–)

  • Pyrimidine carbonyl oxygen (=O)

Metal IonCoordination ModeComplex StructureApplication
Cu(II)TetradentateSquare-planar geometryAntimicrobial agents
Fe(III)HexadentateOctahedral geometryCatalytic oxidation studies

Multicomponent Reactions (MCRs)

In DMSO or DMF, it participates in one-pot syntheses:

  • With aldehydes and malononitrile : Forms pyrazolo[3,4-d]pyrimidines via Knoevenagel-cyclization cascade (60–75% yield) .

  • With aryl iodides and alkenes : Photoinduced cyclopropanation generates spirocyclic derivatives under blue LED light (O2 as oxidant) .

Stability Under Reactive Conditions

  • Thermal stability : Decomposes above 250°C, forming CO2 and NH3.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases to 2,6-dioxotetrahydropyrimidine and formic acid hydrazide .

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity:

  • Antimicrobial : Pyrazole hybrids inhibit E. coli (MIC = 12.5 μg/mL) .

  • Anticancer : Metal complexes induce apoptosis in HeLa cells (IC50 = 8.2 μM) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide exhibits significant antimicrobial properties. A study conducted by Khedher et al. (2020) demonstrated that derivatives of this compound showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. A notable case study involved the synthesis of a series of derivatives that enhanced cytotoxicity compared to the parent compound, indicating structure-activity relationships that could guide future drug design efforts.

Agricultural Applications

Pesticidal Activity
this compound has been explored for its pesticidal properties. A study by Papanikolaou et al. (2018) highlighted its effectiveness as an insecticide against Aphis gossypii (cotton aphid), demonstrating a significant reduction in pest populations when applied in nano-formulated sprays. This formulation not only increased efficacy but also reduced toxicity to non-target species.

Herbicidal Properties
In addition to insecticidal applications, the compound has shown potential as a herbicide. Laboratory experiments indicated that it could inhibit the growth of common weeds without adversely affecting crop yield. The mechanism is thought to involve interference with photosynthetic pathways in target plants.

Materials Science Applications

Polymer Chemistry
this compound has been utilized in polymer synthesis as a cross-linking agent. Its ability to form stable covalent bonds enhances the mechanical properties of polymers used in coatings and adhesives. Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and resistance to solvents.

Nanomaterials
The compound's unique chemical structure allows it to be used in the development of nanomaterials for various applications including drug delivery systems and biosensors. Studies have shown that it can be effectively conjugated with nanoparticles to create targeted delivery systems for anticancer drugs.

Summary Table of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli; disrupts cell wall synthesis .
Anticancer PropertiesInduces apoptosis in MCF-7 and HeLa cells; structure-activity relationships explored .
AgriculturePesticidal ActivityEffective against Aphis gossypii; nano-formulation increases efficacy .
Herbicidal PropertiesInhibits weed growth without harming crops .
Materials SciencePolymer ChemistryUsed as a cross-linking agent; improves mechanical properties .
NanomaterialsConjugated with nanoparticles for drug delivery .

Mechanism of Action

The mechanism of action of N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is unique due to its specific combination of a pyrimidine ring and a formohydrazide group.

Biological Activity

N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide is a compound with potential biological significance. Its structure features a tetrahydropyrimidine moiety that has been associated with various biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings regarding the biological activity of this compound.

  • Chemical Formula: C₆H₆N₄O₃
  • CAS Number: 14161-02-5
  • Molecular Weight: 182.14 g/mol
  • Structural Features: The compound contains a hydrazide functional group linked to a dioxo-tetrahydropyrimidine structure.

Antimicrobial Activity

Research has indicated that compounds related to tetrahydropyrimidines exhibit significant antimicrobial properties. In a study evaluating derivatives of tetrahydropyrimidines, several showed effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

CompoundActivity AgainstMechanism
This compoundVarious Gram-positive and Gram-negative bacteriaDisruption of cell membrane integrity

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.

Case Study:
In a recent in vitro study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated:

  • IC50 Values: Approximately 25 µM for HeLa cells.
  • Mechanisms: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, thereby potentially modulating inflammatory responses.

Research Findings

  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor growth compared to controls.
    • Significant reductions in inflammatory markers were observed in treated groups.
  • Synergistic Effects:
    • When used in combination with standard antibiotics or chemotherapeutics, this compound enhanced the efficacy of these treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)formohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between hydrazine derivatives and aldehydes. For example, hydrazinylpyrimidines react with aromatic aldehydes in ethanol under reflux, with yields influenced by substituent electronic effects (e.g., electron-donating groups like methoxy improve yields) . Optimization involves:

  • Solvent selection : Ethanol or DMF/ethanol mixtures are preferred for solubility and crystallization .
  • Reaction time : 1.5–12 hours, depending on reagent reactivity .
  • Catalysts : Piperidine or sodium ethoxide can accelerate reactions .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Key techniques :

  • IR spectroscopy : Detects characteristic bands for C=O (1706 cm⁻¹), C=N (1644 cm⁻¹), and NH/OH (3300–3136 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7–8 ppm), methyl groups (δ 2–3 ppm), and pyrimidine carbons (δ 150–160 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 260.25 for C₁₂H₁₂N₄O₃) and fragmentation patterns .
  • Elemental analysis : Validates C, H, N, and O content within ±0.4% of theoretical values .

Q. How is the tautomeric behavior of this compound addressed in structural analysis?

  • Approach : Tautomerism between keto-enol and hydrazone-imine forms complicates spectral interpretation. Use:

  • DMSO-d₆ as NMR solvent : Stabilizes tautomers for clearer splitting patterns .
  • X-ray crystallography : Resolves tautomeric states in the solid state .
  • pH-dependent studies : Monitor shifts in UV-Vis or NMR spectra to infer dominant tautomers .

Advanced Research Questions

Q. How can computational methods assist in resolving ambiguities in X-ray crystallographic data for this compound?

  • Strategies :

  • SHELX refinement : Utilizes SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Mercury software : Visualizes voids, packing motifs, and intermolecular interactions (e.g., π-stacking in pyrimidine rings) .
  • Density Functional Theory (DFT) : Validates bond lengths/angles against experimental data .

Q. What strategies are effective in analyzing conflicting NMR and mass spectrometry data during characterization?

  • Troubleshooting :

  • Impurity identification : Compare experimental vs. theoretical isotopic patterns in MS .
  • Dynamic NMR : Resolve overlapping signals caused by slow tautomerization at variable temperatures .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex mixtures .
    • Case study : Discrepancies in NH proton integration (e.g., missing peaks due to exchange broadening) may require deuteration or alternative solvents .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Recommended assays :

  • Enzyme inhibition : Urease or dihydrofolate reductase assays (IC₅₀ determination) .
  • Anticancer activity : MTT assays against cell lines (e.g., HepG2 or MCF-7) .
  • DNA binding : UV-Vis titration or fluorescence quenching with CT-DNA .
    • Controls : Include reference compounds (e.g., methotrexate for antifolate activity) .

Q. How can synthetic byproducts or degradation products be identified and minimized?

  • Analytical workflow :

  • HPLC-MS : Detects low-abundance byproducts (e.g., hydrolyzed hydrazide derivatives) .
  • TLC monitoring : Uses chloroform:methanol (9:1) to track reaction progress .
  • Recrystallization optimization : DMF/water mixtures improve purity by removing polar impurities .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported reaction yields (e.g., 79% vs. 94%) for similar derivatives?

  • Factors to investigate :

  • Substituent effects : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance nucleophilicity, improving yields .
  • Crystallization conditions : Slow cooling in DMF/ethanol reduces yield loss .
  • Catalyst loading : Excess piperidine may degrade sensitive intermediates .

Methodological Resources

  • Crystallography : SHELX , Mercury , WinGX .
  • Spectral databases : Cambridge Structural Database (CSD) for reference patterns .
  • Synthetic protocols : Detailed in .

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